

# (9R)-RO7185876: A Selective Gamma-Secretase Modulator for Alzheimer's Disease

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## Compound of Interest

Compound Name: (9R)-RO7185876

Cat. No.: B11931555

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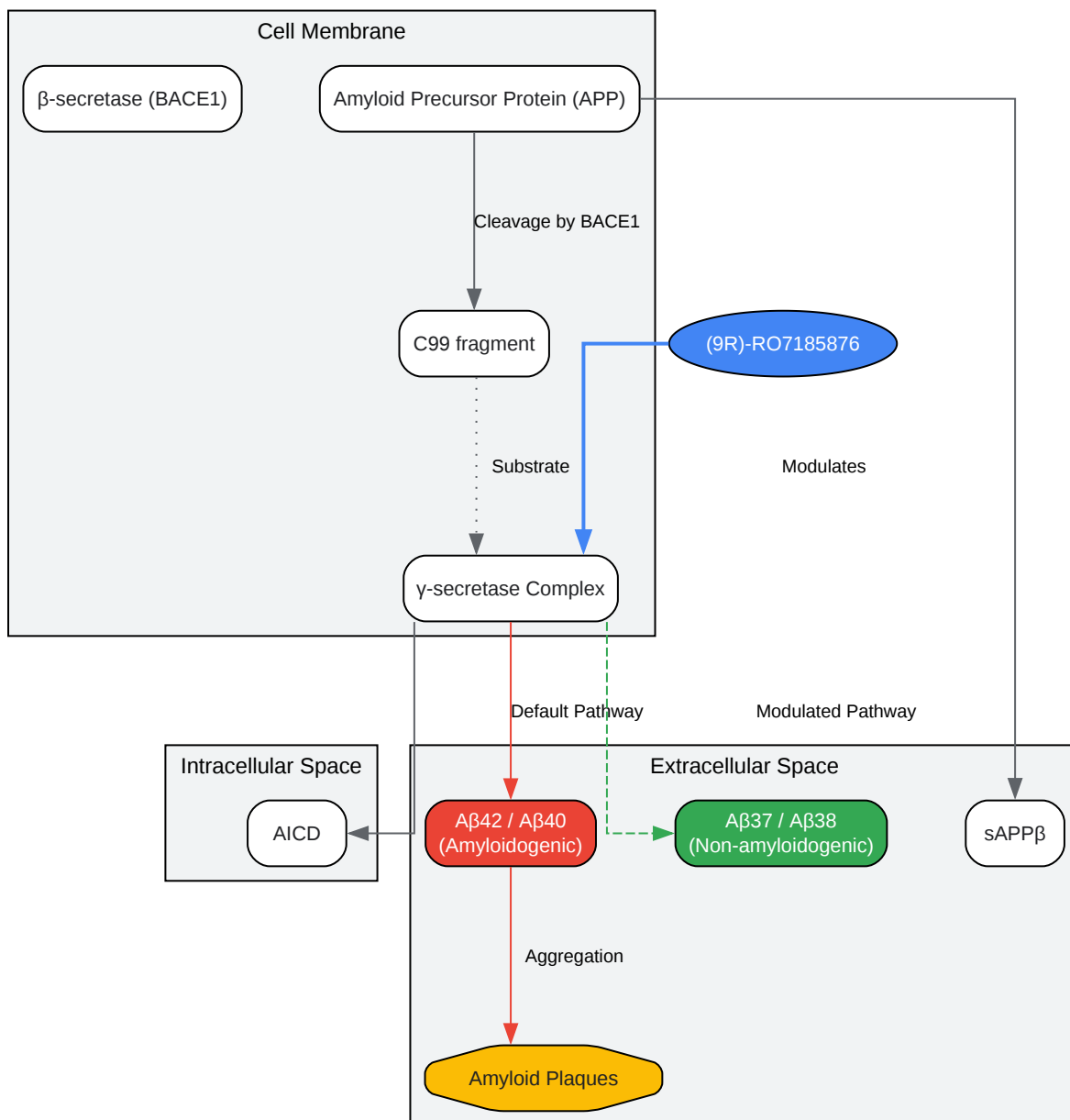
**(9R)-RO7185876** is a potent and selective gamma-secretase modulator (GSM) that has emerged as a potential therapeutic agent for Alzheimer's disease.<sup>[1][2][3][4]</sup> Developed as a member of the novel triazolo-azepine chemical class, this compound has demonstrated a promising preclinical profile, characterized by its ability to selectively modulate the activity of  $\gamma$ -secretase, a key enzyme in the production of amyloid-beta ( $A\beta$ ) peptides.<sup>[1][2][3][4]</sup> Unlike  $\gamma$ -secretase inhibitors (GSIs), which have been associated with significant side effects due to their non-selective inhibition of the enzyme, **(9R)-RO7185876** allosterically modulates  $\gamma$ -secretase to reduce the production of the highly amyloidogenic  $A\beta_{42}$  peptide while increasing the formation of shorter, less toxic  $A\beta$  species, without affecting the total amount of  $A\beta$  produced.<sup>[1][5][6]</sup>

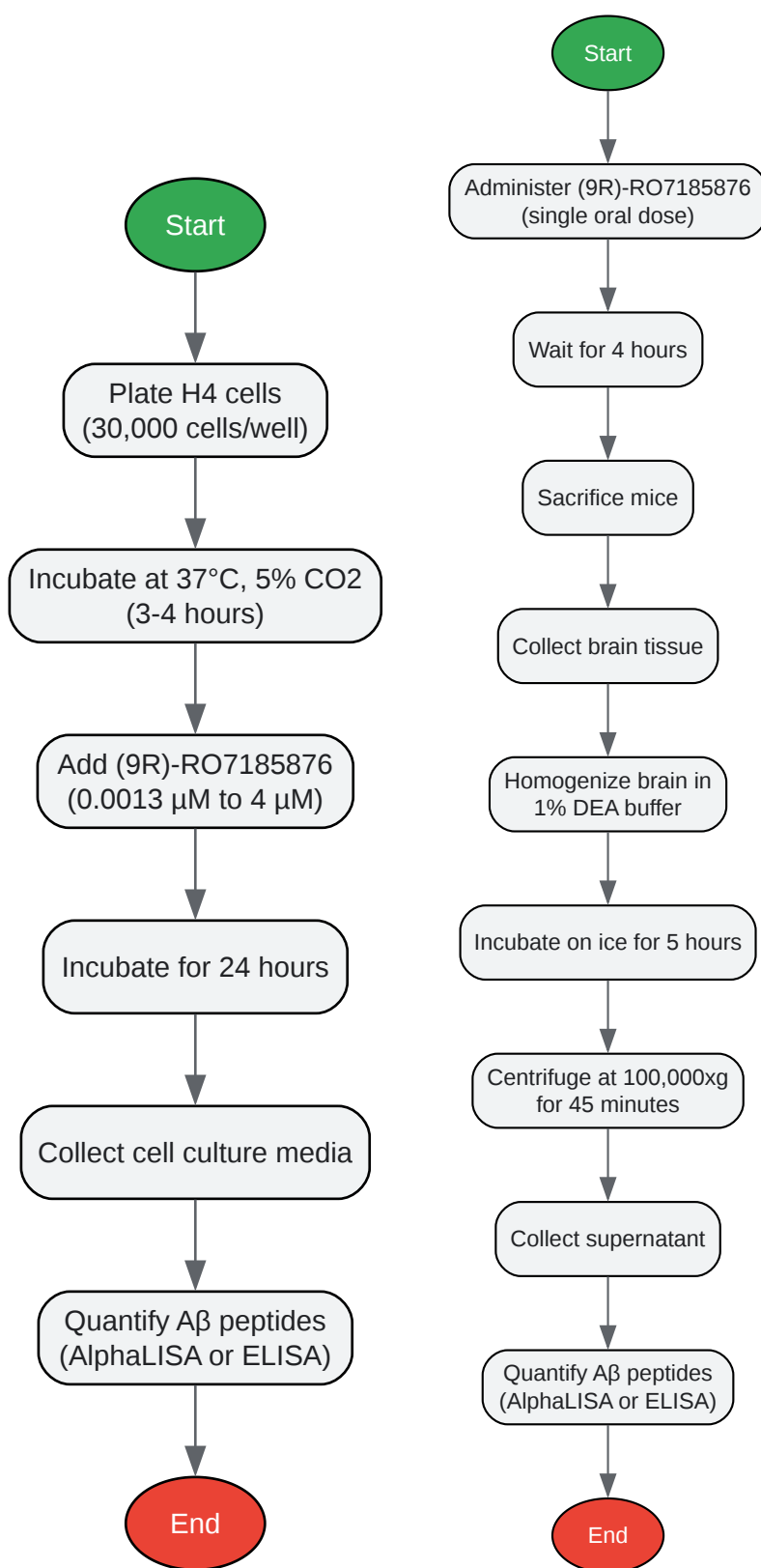
## Core Mechanism of Action

The primary pathological hallmark of Alzheimer's disease is the accumulation of senile plaques composed mainly of  $A\beta$  peptides.<sup>[1]</sup> These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by  $\beta$ -secretase (BACE1) and the  $\gamma$ -secretase complex.<sup>[1]</sup> The  $\gamma$ -secretase complex, a multi-protein enzyme, can cleave the C-terminal fragment of APP at multiple sites, leading to the production of  $A\beta$  peptides of varying lengths.<sup>[1]</sup> The 42-amino acid form,  $A\beta_{42}$ , is particularly prone to aggregation and is believed to initiate the cascade of events leading to neurodegeneration.<sup>[1][7][8][9]</sup>

**(9R)-RO7185876** acts by binding to presenilin, the catalytic subunit of the  $\gamma$ -secretase complex.<sup>[1][10]</sup> This binding induces a conformational change in the enzyme that shifts its cleavage

preference, resulting in a decrease in the production of A $\beta$ 42 and A $\beta$ 40, and a corresponding increase in the production of shorter, more soluble, and less amyloidogenic peptides like A $\beta$ 37 and A $\beta$ 38.[1][5][6] A critical advantage of this modulatory approach is the preservation of the processing of other  $\gamma$ -secretase substrates, most notably Notch, thereby avoiding the mechanism-based toxicities that have plagued the development of GSIs.[1][11][12][13]





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## References

- 1. Discovery of RO7185876, a Highly Potent  $\gamma$ -Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of RO7185876, a Highly Potent  $\gamma$ -Secretase Modulator (GSM) as a Potential Treatment for Alzheimer's Disease - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a potent  $\gamma$ -secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A $\beta$ 40 has a subtle effect on A $\beta$ 42 protofibril formation, but to a lesser degree than A $\beta$ 42 concentration, in A $\beta$ 42/A $\beta$ 40 mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.umsl.edu [profiles.umsl.edu]
- 9. Alzheimer's A $\beta$ 42 and A $\beta$ 40 peptides form interlaced amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel  $\gamma$ -Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-secretase inhibition and modulation for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Mechanism of  $\gamma$ -Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonclinical Safety Assessment of the  $\gamma$ -Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
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